molecular formula C22H12Cl2N2O2S B11042051 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one

Cat. No.: B11042051
M. Wt: 439.3 g/mol
InChI Key: KOARQVAWYARSNF-UHFFFAOYSA-N
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Description

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazole ring, a quinoline ring, and two chlorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the benzoxazole and quinoline intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include sulfur-containing compounds, chlorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow processes. These methods are optimized for high yield and purity, often using advanced technologies like automated reactors and in-line monitoring systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or amines.

Scientific Research Applications

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzoxazol-2-ylsulfanyl)-4-(2-chlorophenyl)quinolin-2(1H)-one: Similar structure but lacks the chlorine atom at the 6-position.

    6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one: Similar quinoline structure but lacks the benzoxazole ring.

Uniqueness

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)quinolin-2(1H)-one is unique due to its combination of a benzoxazole ring and a quinoline ring with two chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H12Cl2N2O2S

Molecular Weight

439.3 g/mol

IUPAC Name

3-(1,3-benzoxazol-2-ylsulfanyl)-6-chloro-4-(2-chlorophenyl)-1H-quinolin-2-one

InChI

InChI=1S/C22H12Cl2N2O2S/c23-12-9-10-16-14(11-12)19(13-5-1-2-6-15(13)24)20(21(27)25-16)29-22-26-17-7-3-4-8-18(17)28-22/h1-11H,(H,25,27)

InChI Key

KOARQVAWYARSNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)SC4=NC5=CC=CC=C5O4)Cl

Origin of Product

United States

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